molecular formula C12H14Cl2FNO4S B1672845 Florfenicol CAS No. 73231-34-2

Florfenicol

Cat. No.: B1672845
CAS No.: 73231-34-2
M. Wt: 358.2 g/mol
InChI Key: AYIRNRDRBQJXIF-NXEZZACHSA-N
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Mechanism of Action

Target of Action

Florfenicol is a broad-spectrum bacteriostatic antibiotic that primarily targets the ribosomal subunits of susceptible bacteria . It belongs to the class of amphenicols, which also includes chloramphenicol and thiamphenicol .

Mode of Action

This compound works by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome , thereby inhibiting the enzyme peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains, leading to the disruption of protein formation .

Biochemical Pathways

This compound disrupts the signaling transduction of pathways, especially the canonical Wnt pathway , and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile. After a single intramuscular administration of this compound at 30 mg/kg body weight, the maximum plasma concentration was reached in 1.40 ± 0.66 hours . The area under the curve (AUC) from zero to infinity was 164.45 ± 34.18 µg/mL × h . In the synovial fluid, these values were 64.57 ± 30.37 µg/mL × h, 4.51 ± 1.16 µg/mL and 1.75 ± 1.16 hours, respectively .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . Additionally, this compound has been found to possess anti-inflammatory activity through a marked reduction in immune cell proliferation and cytokine production .

Action Environment

The environment can significantly influence the action of this compound. For instance, this compound has been detected in the aquatic environment worldwide due to its widespread use in aquaculture . In soil environments, this compound has been shown to significantly impact the structure and diversity of microbial communities . Therefore, the environment plays a crucial role in the efficacy and stability of this compound.

Safety and Hazards

Florfenicol should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The potential use of nanotechnology to improve the effectiveness of Florfenicol is being explored. This approach aims to address concerns about resistance genes and its low solubility in water .

Biochemical Analysis

Biochemical Properties

Florfenicol acts by inhibiting protein synthesis, which results from the binding of bacterial ribosomes in such a way as to prevent ongoing translation of mRNA into protein . It binds to the bacterial 50S ribosomal subunits and inhibits the peptidyl transferase, an enzyme indispensable for protein synthesis .

Cellular Effects

This compound can disrupt the protein synthesis of bacteria and mitochondria, leading to antibacterial effects . In vitro studies have shown that this compound can significantly reduce the minimum inhibitory concentration (MIC) against E. coli and S. aureus . This compound has also been found to repress cell growth and proliferation . It induces G0/G1 cell cycle arrest via an increase of p21 levels through activating ROS/p53/p21 pathway .

Molecular Mechanism

This compound works by inhibiting protein synthesis by binding to ribosomal subunits of susceptible bacteria, leading to the inhibition of peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains and subsequent protein formation . It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .

Temporal Effects in Laboratory Settings

This compound has been observed to cause significant histological morphology variation and enhance immune and apoptosis characteristics in the intestine after 7 days of exposure . Moreover, antioxidant enzyme catalase activities showed a similar pattern . A study also showed that this compound treatment shifted the structure of the microbiota and reduced its biodiversity by acting as a strong stressor .

Dosage Effects in Animal Models

In animal models, this compound has been associated with testicular degeneration and atrophy . It has been observed that a transient reduction in feed and water consumption occurs after administration of 3 times the recommended dose or more . Adverse effects are dose-dependent and reversible, and are more likely to occur with this compound than chloramphenicol .

Metabolic Pathways

This compound is well absorbed when administered orally and following distribution, it is rapidly eliminated in the urine and faeces in a ratio of 3:1 . A fraction is excreted unchanged and the rest is metabolised into 5 major metabolites . Perturbation in metabolic pathways related to linoleic acid metabolism was most prominently detected .

Transport and Distribution

This compound is a highly lipid-soluble compound, which allows it to be well absorbed when administered orally . Following distribution, it is rapidly eliminated in the urine and faeces . Due to its lipophilicity, this compound shows good tissue penetration .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the ribosomes where it inhibits protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Florfenicol is synthesized through a series of chemical reactions that enhance the antibiotic potency and spectrum of thiamphenicol. The synthesis typically involves the acetylation of thiamphenicol, where the hydroxyl group is replaced with a fluorinated acetyl group . This modification increases its antibacterial activity and reduces potential side effects related to bone marrow toxicity .

Industrial Production Methods: Industrial production of this compound involves mixing the compound with solvents like dimethylacetamide and polyethylene glycol, followed by the addition of water to achieve the desired volume. The mixture is then stirred, mixed, and filtered to obtain a this compound solution . Another method involves preparing a this compound solution with organic solvents, cosolvents, wetting agents, pH buffering agents, and stabilizing agents to enhance its solubility and stability .

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRNRDRBQJXIF-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045500
Record name Florfenicol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73231-34-2, 76639-94-6
Record name Florfenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73231-34-2
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Record name Florfenicol [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florfenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11413
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Record name Florfenicol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name florphenicol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide
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Record name FLORFENICOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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